molecular formula C12H23NO B13310312 3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one

Cat. No.: B13310312
M. Wt: 197.32 g/mol
InChI Key: CZYNMVGCBXVGCS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one is a ketone derivative featuring a 4-methylpiperidin-2-yl substituent at the C1 position. The compound’s piperidine moiety suggests enhanced basicity and steric bulk compared to simpler alkyl or aromatic substituents, which may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3,3-dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one

InChI

InChI=1S/C12H23NO/c1-9-5-6-13-10(7-9)8-11(14)12(2,3)4/h9-10,13H,5-8H2,1-4H3

InChI Key

CZYNMVGCBXVGCS-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one involves several steps. One common method includes the reaction of 4-methylpiperidine with 3,3-dimethylbutan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one

  • Synthesis : Prepared via alkylation of pyridine derivatives followed by condensation reactions .
  • Applications : Serves as a precursor for antifungal agents. Its reduction product, 3,3-dimethyl-1-(pyridin-3-yl)butan-2-ol, demonstrated activity against fungal pathogens like Botrytis cinerea .

3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one

  • Synthesis : Produced via nucleophilic substitution using 1-bromo-3,3-dimethylbutan-2-one and benzenesulfinic acid in DMF .
  • Applications : Acts as a chiral building block in asymmetric catalysis. Its reduced form, 3,3-dimethyl-1-(phenylsulfonyl)butan-2-ol, is used in enantioselective synthesis .
  • Key Differences : The sulfonyl group enhances electron-withdrawing effects, altering reactivity compared to the electron-rich piperidine substituent.

Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one)

  • Applications : A commercial fungicide and plant growth regulator. Exhibits enantioselective degradation in soil, with the R-enantiomer being more persistent .
  • Key Differences: The triazole and chlorophenoxy groups confer distinct biological activity and environmental persistence, unlike the purely aliphatic piperidine substituent.

3,3-Dimethyl-1-(6-methyl-tetrahydropyran-2-yl)butan-2-one

  • Physicochemical Properties :

    Property Value Source
    Molecular Weight 198.3 g/mol
    Melting Point 27.5°C
    • Key Differences : The tetrahydropyran substituent introduces an oxygen-containing heterocycle, differing in polarity and conformational flexibility from the piperidine group.

Biological Activity

3,3-Dimethyl-1-(4-methylpiperidin-2-yl)butan-2-one is an organic compound with a complex structure that includes a ketone functional group and a piperidine ring. Its molecular formula is C12_{12}H23_{23}N\O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's unique structure allows it to participate in various biological interactions. The piperidine moiety enhances its affinity for specific biological receptors, which is crucial for drug design and therapeutic applications.

PropertyValue
Molecular FormulaC12_{12}H23_{23}N\O
Molecular Weight197.32 g/mol
CAS Number1596709-59-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. These activities suggest its potential application in pharmaceuticals targeting various microbial infections. Studies have shown that the compound can modulate the activity of biological receptors, which may lead to enhanced antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various studies, it has demonstrated cytotoxic effects against different cancer cell lines. For example, it has shown promising results in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity . The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis through interaction with specific molecular targets.

Case Study: Apoptosis Induction

In a comparative study assessing the pro-apoptotic effects of several compounds, this compound was found to significantly increase late apoptosis in A549 lung cancer cells. The percentage of cells undergoing late apoptosis reached approximately 42% when treated with this compound at optimal concentrations .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Receptor Interaction : The piperidine ring enhances binding to various receptors involved in metabolic pathways.
  • Cell Cycle Modulation : The compound induces G0/G1 phase arrest in cancer cells, reducing proliferation rates.
  • Apoptotic Pathways : It activates apoptotic signaling cascades leading to cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
3,3-Dimethyl-1-(pyridin-4-yl)butan-2-oneSimilar ketone structure but contains a pyridine ringDifferent reactivity due to the nitrogen atom
4-MethylpiperidineA simpler structure without the butanone componentFocused on basic amine properties

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